Structural Differentiation and Enhanced Lipophilicity Versus N-(4-amino-2-methoxyphenyl)acetamide
The target compound N-(4-amino-2-methoxyphenyl)-2-phenylacetamide (CAS 869953-48-0) is structurally distinct from the simpler analog N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7) due to the presence of a phenyl group on the acetamide moiety . This modification results in a significantly higher computed partition coefficient (XLogP3) of 2.2 [1], in contrast to the XLogP of 0.41 for the acetamide analog .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-(4-amino-2-methoxyphenyl)acetamide, XLogP = 0.41 |
| Quantified Difference | ΔXLogP = +1.79 (a 5.4-fold increase in calculated partition coefficient) |
| Conditions | Computed values from PubChem and vendor databases; experimental logP not provided. |
Why This Matters
Increased lipophilicity is a critical parameter that can enhance passive membrane permeability and influence a compound's distribution and pharmacokinetic profile, making this specific scaffold more desirable for central nervous system or intracellular target applications.
- [1] PubChem. (2025). Compound Summary for CID 960663, N-(4-amino-2-methoxyphenyl)-2-phenylacetamide. National Library of Medicine (US), National Center for Biotechnology Information. View Source
